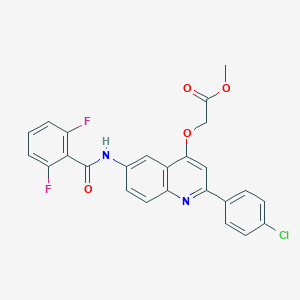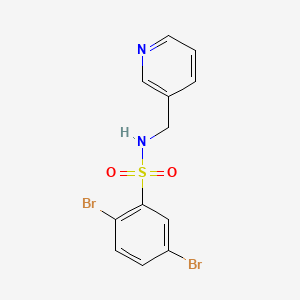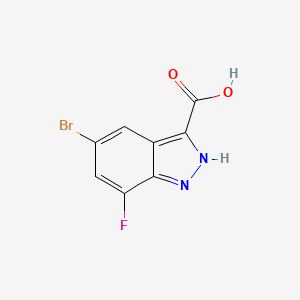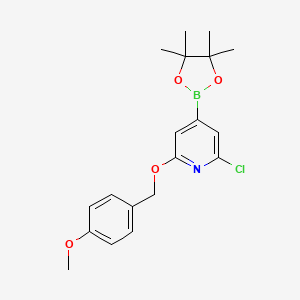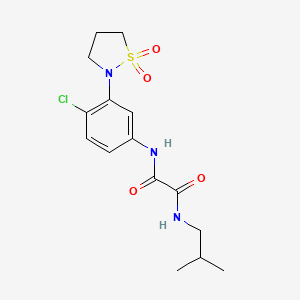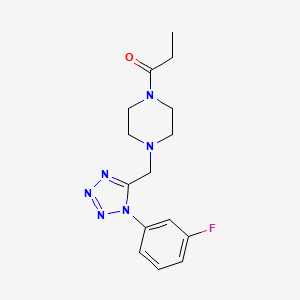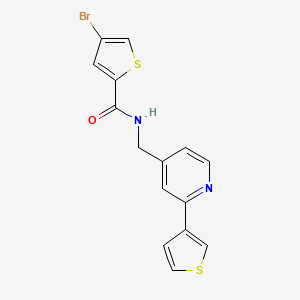
4-溴-N-((2-(噻吩-3-基)吡啶-4-基)甲基)噻吩-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a bromine atom, a thiophene ring, and a pyridine ring
科学研究应用
4-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms due to its ability to interact with specific proteins and enzymes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the bromination of thiophene-2-carboxamide to introduce the bromine atom at the 4-position. This is followed by a coupling reaction with 2-(thiophen-3-yl)pyridine-4-methylamine under conditions that facilitate the formation of the amide bond.
Bromination: Thiophene-2-carboxamide is treated with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to yield 4-bromo-thiophene-2-carboxamide.
Coupling Reaction: The brominated intermediate is then coupled with 2-(thiophen-3-yl)pyridine-4-methylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
4-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction: The thiophene and pyridine rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Amide Bond Formation and Hydrolysis: The amide bond can be formed or hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution Products: New compounds with different substituents replacing the bromine atom.
Oxidation Products: Compounds with oxidized thiophene or pyridine rings.
Reduction Products: Compounds with reduced thiophene or pyridine rings.
作用机制
The mechanism by which 4-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide exerts its effects depends on its application:
In Medicinal Chemistry: It may act by binding to specific receptors or enzymes, modulating their activity. The bromine atom and the thiophene ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity.
In Materials Science: The compound’s electronic properties are influenced by the conjugation between the thiophene and pyridine rings, affecting its conductivity and photovoltaic efficiency.
相似化合物的比较
Similar Compounds
4-bromo-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide: Lacks the thiophen-3-yl group, which may alter its electronic properties and biological activity.
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide: Lacks the bromine atom, which can affect its reactivity in substitution reactions.
Uniqueness
4-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide is unique due to the presence of both the bromine atom and the thiophen-3-yl group, which confer distinct electronic and steric properties. These features make it particularly versatile for various applications in medicinal chemistry and materials science.
This compound’s combination of functional groups allows for a wide range of chemical modifications, making it a valuable scaffold for developing new materials and pharmaceuticals.
属性
IUPAC Name |
4-bromo-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS2/c16-12-6-14(21-9-12)15(19)18-7-10-1-3-17-13(5-10)11-2-4-20-8-11/h1-6,8-9H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQRSIDPFJVSMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CNC(=O)C2=CC(=CS2)Br)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
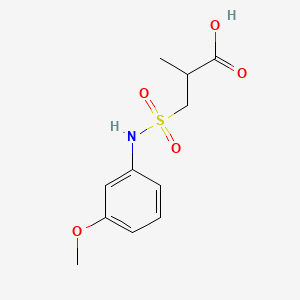
![1-(5-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2582138.png)
![8-(butan-2-yl)-3-[(3-chlorophenyl)methyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2582140.png)
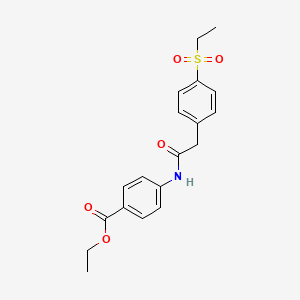

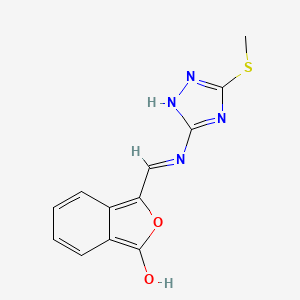
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2582149.png)
![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2582150.png)
